Cyclopentyl(3,4-difluorophenyl)methanamine
Overview
Description
Cyclopentyl(3,4-difluorophenyl)methanamine is a chemical compound with the molecular formula C12H15F2N. It belongs to the class of phenylalkylamines and is known for its potential therapeutic applications due to its activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-difluorophenyl)methanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3,4-difluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl(3,4-difluorophenyl)methanone, while reduction may yield cyclopentyl(3,4-difluorophenyl)methanol.
Scientific Research Applications
Cyclopentyl(3,4-difluorophenyl)methanamine has been extensively studied for its potential therapeutic applications. It is a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), making it a candidate for the treatment of various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, it has applications in chemical research as a reagent and intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Cyclopentyl(3,4-difluorophenyl)methanamine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other disorders. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(3,4-difluorophenyl)methanol
- Cyclopentyl(3,4-difluorophenyl)methanone
- Cyclopentyl(3,4-difluorophenyl)methane
Uniqueness
Cyclopentyl(3,4-difluorophenyl)methanamine is unique due to its specific activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This distinguishes it from similar compounds that may not have the same pharmacological profile or therapeutic potential.
Properties
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDZCJDSWOIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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